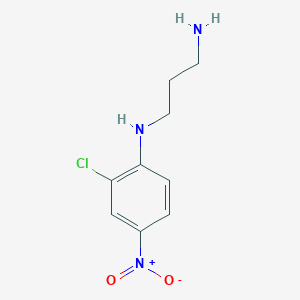

N-(2-chloro-4-nitrophenyl)propane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-chloro-4-nitrophenyl)propane-1,3-diamine: is an organic compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol . This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a propane-1,3-diamine moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)propane-1,3-diamine typically involves the following steps:

Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce the nitro group at the 4-position.

Amination: The nitro compound is then subjected to amination to introduce the propane-1,3-diamine moiety.

The reaction conditions for these steps often involve the use of strong acids and bases, along with appropriate solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-chloro-4-nitrophenyl)propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-(2-chloro-4-nitrophenyl)propane-1,3-diamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-chloro-4-nitrophenyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-4-nitrophenol

- 2-chloro-5-nitrophenol

- 4-chloro-2-nitrophenol

- 2,6-dichloro-4-nitrophenol

Uniqueness

N-(2-chloro-4-nitrophenyl)propane-1,3-diamine is unique due to the presence of both a chloro and nitro group on the phenyl ring, along with the propane-1,3-diamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

N-(2-chloro-4-nitrophenyl)propane-1,3-diamine is a compound that has garnered attention due to its potential biological activities. This article delves into its metabolic pathways, biological effects, and implications in pharmacology and toxicology.

- Molecular Formula : C9H13ClN3O2

- Molecular Weight : 266.12 g/mol

- Structure : The compound features a nitrophenyl group attached to a propane diamine backbone, which may influence its reactivity and biological interactions.

Metabolism and Degradation Pathways

Recent studies have highlighted the metabolic pathways associated with related compounds, particularly focusing on 2-chloro-4-nitroaniline (a precursor). Research indicates that certain bacterial strains can utilize 2-chloro-4-nitroaniline as a sole carbon source, leading to its degradation through various enzymatic processes. For instance, Rhodococcus sp. strain MB-P1 has been shown to degrade this compound via a flavin-dependent monooxygenase pathway, resulting in the formation of metabolites like 4-amino-3-chlorophenol (4-A-3-CP) and 6-chlorohydroxyquinol (6-CHQ) .

Table 1: Metabolites Produced from this compound Degradation

| Metabolite | Pathway Involved | Enzyme Type |

|---|---|---|

| 4-Amino-3-chlorophenol (4-A-3-CP) | Oxidative Hydroxylation | Flavin-dependent monooxygenase |

| 6-Chlorohydroxyquinol (6-CHQ) | Dioxygenase-mediated transformation | Aniline dioxygenase |

Toxicological Concerns

The biological activity of this compound raises concerns regarding its safety profile. Compounds containing nitro groups are often associated with mutagenic and carcinogenic properties. Studies have shown that related nitroanilines can induce oxidative stress and DNA damage in cellular models . Monitoring exposure levels and understanding the compound's metabolism is crucial for assessing its safety in various applications.

Study on Hair Dye Components

A relevant case study involved the examination of hair dye components, including para-phenylenediamine (PPD), which shares structural similarities with this compound. Research indicated systemic exposure through dermal absorption during hair dyeing procedures, highlighting the need for cautious use of such chemical agents due to their potential for adverse effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chloro-4-nitrophenyl)propane-1,3-diamine, and how can reaction yields be maximized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, refluxing 1,3-diaminopropane with halogenated nitroarenes (e.g., 4,7-dichloroquinoline) in ethanol for 12 hours achieves moderate yields . Alternatively, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") followed by HCl deprotection can yield structurally similar diamines with up to 95% efficiency . Key parameters include:

- Molar ratios : Excess diamine (1.3:1) to drive substitution .

- Solvent choice : Ethanol or dichloromethane (DCM) for solubility and byproduct removal .

- Deprotection : HCl treatment for Boc-group removal .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirms amine proton environments and aromatic substitution patterns .

- FT-IR/Raman : Identifies N–H stretches (3100–3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂) .

- Elemental analysis : Validates purity (C, H, N, Cl content) .

- Single-crystal X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. What are common impurities in its synthesis, and how are they removed?

Methodological Answer:

- Unreacted starting materials : Excess 2-chloro-4-nitroaniline or diamine intermediates. Remove via DCM washing or column chromatography .

- Byproducts : Isomeric forms (e.g., para vs. ortho substitution) require recrystallization or preparative TLC .

- Inorganic salts : Sodium sulfate drying or filtration .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the compound’s coordination chemistry?

Methodological Answer: The nitro group stabilizes metal complexes via resonance and inductive effects. For example, in cadmium(II) complexes, the nitro group reduces electron density on the aromatic ring, favoring distorted octahedral geometries with N,N,N,N-tetradentate ligand binding . Advanced studies should:

- Compare UV-Vis spectra with/without nitro groups to assess ligand-to-metal charge transfer.

- Use DFT calculations to map electron density distribution .

Q. How can contradictory crystallographic data (e.g., isomer formation) be resolved during metal complex synthesis?

Methodological Answer: Isomerization (e.g., L vs. L* in ) arises from reaction conditions. Mitigation strategies:

- Controlled microwave synthesis : Adjust time/temperature to favor kinetic products .

- Phase annealing : Use SHELX-90’s simulated annealing for ambiguous X-ray datasets .

- Hydrogen bonding analysis : Validate crystal structures via intermolecular interactions (e.g., C–H···I vs. N–H···O) .

Q. What mechanistic insights explain the formation of isomeric byproducts during ligand synthesis?

Methodological Answer: Isomerization often stems from steric hindrance or competing reaction pathways. For example, microwave-assisted condensation of 2-pyridinecarbaldehyde with diamines yields both tetrahydropyrimidine (L) and imidazolidine (L*) isomers due to flexible diamine backbones . To control selectivity:

- Introduce bulky substituents to limit conformational freedom.

- Use chiral catalysts to enforce stereoselectivity.

Q. How can host-guest interactions involving this diamine be experimentally studied?

Methodological Answer:

- NMR titration : Monitor chemical shift changes in CDCl₃/CD₃OD to determine binding stoichiometry (e.g., 1:2 complexes with carboxylic acids) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- Job’s plot : Confirm host-guest ratios via UV-Vis or fluorescence .

Q. What computational methods predict the compound’s coordination behavior with transition metals?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate bond dissociation energies (e.g., Cd–N vs. Zn–N bonds) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.

- Electrostatic potential maps : Visualize electron-rich regions for metal coordination .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be analyzed?

Methodological Answer:

- Variable-temperature NMR : Assess dynamic processes (e.g., amine proton exchange) .

- 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximities.

- Deuterium exchange : Confirm labile protons (e.g., –NH₂ groups) .

Q. What strategies optimize catalytic applications of this diamine in asymmetric synthesis?

Methodological Answer:

Eigenschaften

IUPAC Name |

N'-(2-chloro-4-nitrophenyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c10-8-6-7(13(14)15)2-3-9(8)12-5-1-4-11/h2-3,6,12H,1,4-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLZMZSLFAGBLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.